molecular formula C7H8ClNO3 B6222300 4-hydroxy-3-methylpyridine-2-carboxylic acid hydrochloride CAS No. 2758006-44-7

4-hydroxy-3-methylpyridine-2-carboxylic acid hydrochloride

Cat. No.: B6222300
CAS No.: 2758006-44-7
M. Wt: 189.6
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Description

4-hydroxy-3-methylpyridine-2-carboxylic acid hydrochloride is a chemical compound with a pyridine ring substituted with a hydroxyl group at the 4-position, a methyl group at the 3-position, and a carboxylic acid group at the 2-position The hydrochloride form indicates that it is a salt formed with hydrochloric acid

Properties

CAS No.

2758006-44-7

Molecular Formula

C7H8ClNO3

Molecular Weight

189.6

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-3-methylpyridine-2-carboxylic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with pyridine derivatives.

    Hydroxylation: Introduction of the hydroxyl group at the 4-position can be achieved through electrophilic substitution reactions.

    Methylation: The methyl group is introduced at the 3-position using methylating agents such as methyl iodide.

    Carboxylation: The carboxylic acid group is introduced at the 2-position through carboxylation reactions, often using carbon dioxide under high pressure.

    Formation of Hydrochloride Salt: The final step involves the reaction of the synthesized compound with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of 4-hydroxy-3-methylpyridine-2-carboxylic acid hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-3-methylpyridine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The hydroxyl and methyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols, aldehydes.

    Substitution Products: Halogenated derivatives, nucleophilic substitution products.

Scientific Research Applications

4-hydroxy-3-methylpyridine-2-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-hydroxy-3-methylpyridine-2-carboxylic acid hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions, influencing the compound’s binding affinity and activity. The methyl group may affect the compound’s hydrophobicity and overall molecular conformation.

Comparison with Similar Compounds

Similar Compounds

  • 3-hydroxy-4-methylpyridine-2-carboxylic acid hydrochloride
  • 2-hydroxy-6-methylpyridine-3-carboxylic acid

Uniqueness

4-hydroxy-3-methylpyridine-2-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both hydroxyl and carboxylic acid groups allows for diverse chemical modifications and interactions, making it a versatile compound for various applications.

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